

An In-depth Technical Guide to the Structure of 7-Aminoquinazolin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, is a subject of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. As a privileged structure, its derivatives have shown promise as potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive elucidation of the structure of **7-Aminoquinazolin-4-ol**, including its physicochemical properties, detailed spectral analysis, and a plausible synthetic route. Furthermore, this guide explores the potential biological significance of this compound by examining its interaction with key cellular signaling pathways, offering a foundation for future drug discovery and development endeavors.

Physicochemical Properties

7-Aminoquinazolin-4-ol is a solid organic compound with the molecular formula $C_8H_7N_3O$. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N ₃ O	
Molecular Weight	161.16 g/mol	
CAS Number	90004-09-4	
Appearance	Off-white to pale yellow solid	
Tautomeric Form	Exists in equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally predominating in the solid state.	

Structural Elucidation through Spectroscopic Analysis

The definitive structure of **7-Aminoquinazolin-4-ol** is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of the molecule. While specific experimental spectra for **7-Aminoquinazolin-4-ol** are not readily available in the public domain, a predicted ¹H and ¹³C NMR spectral data interpretation is provided based on the analysis of closely related quinazolinone derivatives. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Predicted Data:

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~12.0	br s	1H	N3-H (amide proton)
~8.0	s	1H	H-2
~7.8	d	1H	H-5
~7.0	dd	1H	H-6
~6.8	d	1H	H-8
~5.5	s	2H	-NH ₂ (amino protons)

¹³C NMR (Carbon NMR) Predicted Data:

Chemical Shift (δ) ppm (Predicted)	Assignment
~165.0	C-4 (C=O)
~152.0	C-8a
~149.0	C-7
~147.0	C-2
~128.0	C-5
~118.0	C-4a
~115.0	C-6
~100.0	C-8

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **7-Aminoquinazolin-4-ol**. The spectrum, typically acquired using a KBr pellet, would exhibit characteristic absorption bands.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine and amide)
~3100	Medium	Aromatic C-H stretching
~1680	Strong	C=O stretching (amide I band)
~1620	Strong	N-H bending (amine) and C=C stretching (aromatic)
~1560	Medium	C=N stretching
~1480	Medium	Aromatic C=C stretching

Mass Spectrometry (MS)

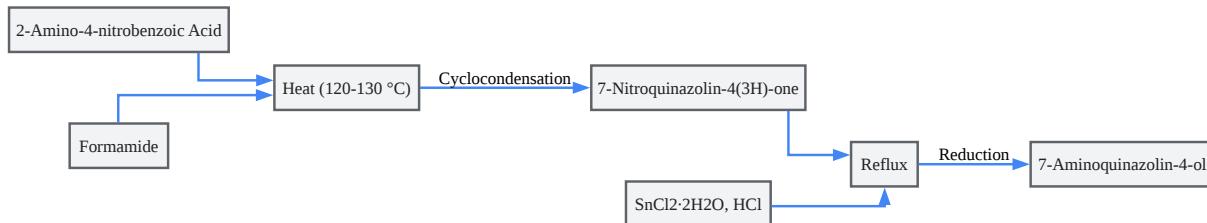
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern. Under electron ionization (EI), the molecular ion peak ($[M]^+$) would be observed at m/z 161.

m/z (Predicted)	Interpretation
161	Molecular ion $[M]^+$
144	$[M - NH_3]^+$
133	$[M - CO]^+$
117	$[M - HNCO]^+$

Synthesis of 7-Aminoquinazolin-4-ol

A plausible and commonly employed synthetic route to **7-Aminoquinazolin-4-ol** involves a cyclocondensation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid


This synthesis involves a two-step process: the formation of the quinazolinone ring followed by the reduction of the nitro group.

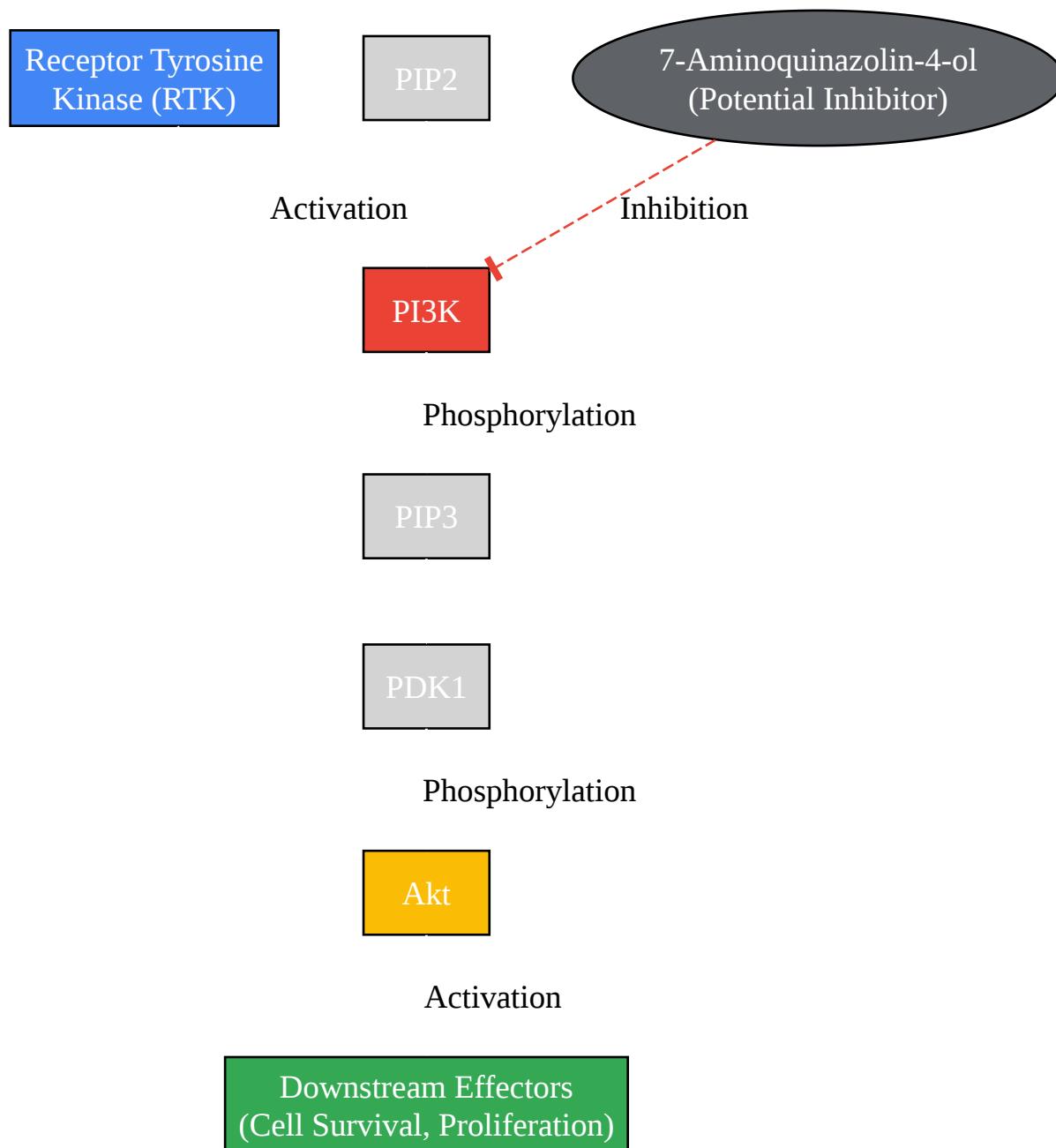
Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

- In a round-bottom flask, a mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at 120-130 °C for 4-6 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.
- The solid product is collected by vacuum filtration, washed thoroughly with water, and dried to yield 7-nitroquinazolin-4(3H)-one.

Step 2: Reduction of 7-Nitroquinazolin-4(3H)-one to **7-Aminoquinazolin-4-ol**

- To a suspension of 7-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol, a reducing agent such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-5 equivalents) is added.
- Concentrated hydrochloric acid is added dropwise to the mixture, and the reaction is refluxed for 2-4 hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled and the pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure **7-Aminoquinazolin-4-ol**.

[Click to download full resolution via product page](#)


Synthesis workflow for **7-Aminoquinazolin-4-ol**.

Potential Biological Significance and Signaling Pathways

Quinazolinone derivatives are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects. While specific studies on **7-Aminoquinazolin-4-ol** are limited, its structural similarity to other bioactive quinazolinones suggests potential involvement in key pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.^[1]^[2] Aberrant activation of this pathway is a hallmark of many cancers. Several 4-aminoquinazoline derivatives have been reported to exhibit inhibitory activity against PI3K α , leading to the suppression of the PI3K/Akt pathway.^[2] It is plausible that **7-Aminoquinazolin-4-ol** could serve as a scaffold for the design of novel PI3K inhibitors.

[Click to download full resolution via product page](#)

Potential inhibition of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.^[3] Dysregulation of the MAPK/ERK pathway is also frequently observed in cancer.^[3]

Certain heterocyclic compounds are known to modulate this pathway, and further investigation is warranted to determine if **7-Aminoquinazolin-4-ol** or its derivatives can exert similar effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and cell survival.^[4] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers.^[4] The quinazoline scaffold has been explored for its potential to inhibit NF-κB activation, suggesting a possible avenue for the therapeutic application of **7-Aminoquinazolin-4-ol** derivatives in inflammatory conditions.

Conclusion

7-Aminoquinazolin-4-ol represents a valuable molecular scaffold with significant potential in drug discovery. This technical guide has provided a detailed elucidation of its structure, supported by predicted spectroscopic data and a reliable synthetic protocol. The exploration of its potential interactions with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB highlights promising directions for future research. The development of novel derivatives based on the **7-Aminoquinazolin-4-ol** core may lead to the discovery of potent and selective therapeutic agents for a range of diseases, particularly cancer and inflammatory disorders. Further experimental validation of the predicted data and in-depth biological evaluation are crucial next steps in harnessing the full therapeutic potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3K α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 7-Aminoquinazolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184084#elucidating-the-structure-of-7-aminoquinazolin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com